Specific Scientific Field: This application falls under the field of Energy & Environmental Science .
Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the synthesis of renewable jet and diesel fuels . An efficient method for the selective dimerization of the renewable feedstock, 2-ethyl-1-hexene, to a complex mixture of C16H32 hydrocarbons has been developed .
Detailed Description of the Methods of Application or Experimental Procedures: The activity of a variety of strongly acidic heterogeneous catalysts was investigated to optimize the process . Montmorillonite K-10 and sulfated zirconia readily isomerized 2-ethyl-1-hexene to a mixture of the cis- and trans isomers of 3-methyl-2-heptene and 3-methyl-3-heptene, but were inactive for the dimerization of 2-ethyl-1-hexene at temperatures up to 116 °C . In contrast, the cation exchange resins Amberlyst-15 and Nafion, readily dimerized 2-ethyl-1-hexene at elevated temperatures . For both sets of catalysts, the degree of hydration strongly affected the rate of isomerization/dimerization . After hydrogenation over PtO2 and fractional distillation, saturated dimer mixtures could be isolated in up to 90% yield .
Thorough Summary of the Results or Outcomes Obtained: The dimers have a density of 0.78 g mL−1 and a freezing point <−60 °C, suggesting that they can be blended with renewable or conventional jet fuels, without adversely affecting the overall density and low temperature viscosity of the mixtures .
Specific Scientific Field: This application falls under the field of Chemical Engineering .
Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the hydroalkoxycarbonylation reaction . This is a type of carbonylation reaction where an alkene, an alcohol, and carbon monoxide react to form an ester .
Specific Scientific Field: This application falls under the field of Petrochemical Research .
Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the ethylene trimerization process . This process is of interest in the petrochemical industry due to its high selectivity towards 1-hexene in comparison to traditional ethylene oligomerization methods .
2-Ethyl-1-hexene is an organic compound with the molecular formula C₈H₁₆. It is classified as an alpha-olefin, characterized by a double bond between the first and second carbon atoms. This compound appears as a colorless liquid at room temperature and is known for its low viscosity and volatility. Its boiling point is approximately 120 °C, and it has a density of about 0.7267 g/cm³ at 20 °C . Due to its structure, 2-ethyl-1-hexene exhibits unique chemical properties that make it valuable in various industrial applications.
Several methods exist for synthesizing 2-ethyl-1-hexene:
2-Ethyl-1-hexene is utilized in various industrial applications:
Interaction studies involving 2-ethyl-1-hexene primarily focus on its reactivity with other compounds during polymerization or dimerization processes. These studies help optimize conditions for producing desired products while minimizing unwanted byproducts. Additionally, safety assessments highlight the importance of controlling exposure due to its irritant properties.
Several compounds share structural similarities with 2-ethyl-1-hexene. Here are a few notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Hexene | C₆H₁₂ | Straight-chain alkene; used in polymer synthesis. |
3-Hexene | C₆H₁₂ | Isomeric form; less commonly used than 2-ethyl. |
2-Ethylhexanol | C₈H₁₈O | Alcohol derivative; used in solvents and plasticizers. |
1-Octene | C₈H₁₄ | Longer chain alkene; also used in polymer production. |
Uniqueness of 2-Ethyl-1-Hexene: Unlike its isomers, 2-ethyl-1-hexene's specific structure allows for unique reactivity patterns that are particularly advantageous in producing high-performance polymers and fuels. Its position as an alpha-olefin enhances its utility in various
Flammable;Irritant;Health Hazard;Environmental Hazard